molecular formula C10H13F3Sn B8382981 Trimethyl[3-(trifluoromethyl)phenyl]stannane CAS No. 17113-81-4

Trimethyl[3-(trifluoromethyl)phenyl]stannane

Cat. No.: B8382981
CAS No.: 17113-81-4
M. Wt: 308.91 g/mol
InChI Key: AXDXDFYARBFJJZ-UHFFFAOYSA-N
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Description

Trimethyl[3-(trifluoromethyl)phenyl]stannane is a useful research compound. Its molecular formula is C10H13F3Sn and its molecular weight is 308.91 g/mol. The purity is usually 95%.
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Properties

CAS No.

17113-81-4

Molecular Formula

C10H13F3Sn

Molecular Weight

308.91 g/mol

IUPAC Name

trimethyl-[3-(trifluoromethyl)phenyl]stannane

InChI

InChI=1S/C7H4F3.3CH3.Sn/c8-7(9,10)6-4-2-1-3-5-6;;;;/h1-2,4-5H;3*1H3;

InChI Key

AXDXDFYARBFJJZ-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C1=CC=CC(=C1)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 20.0 g (88.9 mmol) of meta-bromobenzotrifluoride stirring in 200 ml of tetrahydrofuran at 78° C., 61.2 ml of 1.6M n-butyl lithium (97.9 mmol) in hexane was added dropwise. After stirring the reaction 10 minutes at -78° C., 19.5 g (97.8 mmol) of trimethyltin chloride dissolved in 30 ml of tetrahydrofuran was added dropwise and the mixture stirred for 10 minutes at -78° C. before allowing to warm to room temperature. The reaction mixture was quenched with excess saturated sodium bicarbonate and extracted with ethyl acetate (300 ml). The extract was washed with saturated sodium bicarbonate and brine, dried over magnesium sulfate, and evaporated in vacuo to give a crude yield of 20.2 g of the above product, isolated as a oily semi-solid. This aryl stannane was used directly as a crude material in the coupling reactions with heterocycles of Formula II.
Quantity
20 g
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reactant
Reaction Step One
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61.2 mL
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reactant
Reaction Step One
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200 mL
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solvent
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
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19.5 g
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reactant
Reaction Step Two
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30 mL
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solvent
Reaction Step Two
[Compound]
Name
aryl stannane
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0 (± 1) mol
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reactant
Reaction Step Three
[Compound]
Name
crude material
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0 (± 1) mol
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reactant
Reaction Step Four
[Compound]
Name
heterocycles
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reactant
Reaction Step Five
[Compound]
Name
Formula II
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0 (± 1) mol
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reactant
Reaction Step Six

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